molecular formula C12H16BrNO5 B5225597 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL

2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL

Cat. No.: B5225597
M. Wt: 334.16 g/mol
InChI Key: DMJLINCGGJWZRU-UHFFFAOYSA-N
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Description

2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL is a chemical compound with the molecular formula C12H16BrNO5. It is known for its unique structure, which includes a bromophenyl group and a dihydroxyethyl oxolane ring.

Properties

IUPAC Name

2-(4-bromoanilino)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO5/c13-6-1-3-7(4-2-6)14-12-10(18)9(17)11(19-12)8(16)5-15/h1-4,8-12,14-18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLINCGGJWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(O2)C(CO)O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL typically involves the reaction of 4-bromoaniline with a suitable oxolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The dihydroxyethyl oxolane ring enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL is unique due to its combination of a bromophenyl group and a dihydroxyethyl oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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